Methoxinine is a synthetic, non-proteinogenic amino acid and an oxygen analogue of methionine. [, , , , , , ] It acts as a methionine antagonist, disrupting methionine utilization in biological systems. [, , , , ] Methoxinine is a valuable tool in various scientific research areas, including biochemistry, microbiology, and virology.
Homoserine, O-methyl- is primarily sourced from microbial metabolism and can be found in some plant species. It is classified under the category of amino acids and their derivatives, specifically as an α-amino acid due to its structure containing both an amino group and a carboxylic acid group. The chemical formula for Homoserine, O-methyl- is , and its molecular weight is approximately 133.15 g/mol.
The synthesis of Homoserine, O-methyl- can be achieved through several methods:
Homoserine, O-methyl- features a molecular structure characterized by:
The structural formula can be represented as follows:
Key data regarding its structure includes:
Homoserine, O-methyl- participates in various chemical reactions:
The mechanism of action for Homoserine, O-methyl- primarily involves its role as a substrate in enzymatic reactions within metabolic pathways:
Homoserine, O-methyl- exhibits several notable physical and chemical properties:
Homoserine, O-methyl- has several scientific applications:
O-Methyl-L-homoserine (OMH) is biosynthesized primarily through the enzymatic modification of L-homoserine, a key intermediate in the aspartate family of amino acids. In microbial systems, L-homoserine originates from oxaloacetate via a conserved pathway involving aspartate kinase (catalyzing the phosphorylation of L-aspartate) and subsequent reductions by aspartate-semialdehyde dehydrogenase and homoserine dehydrogenase [3] [10]. The direct precursor of OMH is L-homoserine, whose hydroxyl group undergoes O-methylation. Streptomyces species utilize a novel route where O-phospho-L-homoserine is converted to homocysteine via the metM gene product (homocysteine synthase) and the sulfur-carrier protein MetO, though methylation remains distinct from this pathway [1]. In contrast, Saccharomyces cerevisiae employs homoserine transacetylase (Met2p) to form O-acetyl-L-homoserine, which can be diverted toward methionine or modified into OMH under specific conditions [10]. Methanol-utilizing bacteria like Protaminobacter ruber accumulate OMH when cultured with methanol as the carbon source, indicating homoserine as the immediate precursor [4].
Table 1: Microbial Systems for OMH Biosynthesis
Organism | Precursor Utilization | Key Enzymes | OMH Yield (mg/mL) |
---|---|---|---|
Protaminobacter ruber | Methanol + L-Homoserine | Putative methyltransferase | 3.8 |
Microcyclus eburneus | Methanol (mutant strains) | Homoserine-activating enzymes | 0.5–2.5 |
Escherichia coli | Glucose (engineered) | Homoserine dehydrogenase | Not detected |
Methyltransferases catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the hydroxyl oxygen of L-homoserine, forming OMH. In fungi and bacteria, this reaction is mediated by SAM-dependent methyltransferases with conserved catalytic triads. Trichodesmium erythraeum encodes a dedicated methyltransferase (Tery2447) that trimethylates homoserine to form homoserine betaine, a related osmoprotectant. This enzyme operates via a sequential mechanism where SAM donates methyl groups to homoserine, confirmed by *in vitro* assays showing upregulation under salt stress [3] [10]. Structural analyses reveal that methyltransferases like Tery2447 possess a Rossmann-fold domain for SAM binding and a substrate-binding pocket accommodating homoserine’s carboxyl and amino groups. Mutagenesis studies of fungal homoserine O-acetyltransferase (Met2p) identify a catalytic Ser-Asp-X-Leu-Phe motif, where serine acts as a nucleophile to form a covalent acyl-enzyme intermediate during methylation-like reactions [10]. Though OMH-specific methyltransferases are less characterized than those for betaines, kinetic analyses suggest similarities: both exhibit Michaelis-Menten kinetics and are feedback-inhibited by SAM or methionine [3] [6].
Methanol-utilizing bacteria redirect carbon flux from methanol oxidation toward OMH biosynthesis when homoserine pools expand. In Protaminobacter ruber and Microcyclus eburneus, wild-type strains accumulate OMH only when supplemented with exogenous L-homoserine (1–5 mg/mL), whereas mutants defective in homoserine metabolism achieve 0.5–3.8 mg/mL OMH without supplementation [4]. Dynamic metabolic flux analysis (MFA) of such bacteria reveals that methanol assimilation via the ribulose monophosphate (RuMP) pathway generates formaldehyde, which integrates into serine-derived one-carbon pools. These pools supply methyl groups for homoserine methylation [4] [5]. When Escherichia coli undergoes substrate limitation shifts (e.g., nitrogen to carbon), metabolic flux redistributes toward aspartate-family intermediates, including homoserine. Polynomial smoothing of concentration-time data confirms that intracellular homoserine peaks precede OMH accumulation in methanol specialists, though E. coli lacks this trait [5].
Table 2: Metabolic Flux Changes During Substrate Transitions
Substrate Shift | Homoserine Accumulation | Flux Toward Methylation | OMH Output |
---|---|---|---|
N-limitation → C-limitation | Moderate increase | Low | Undetectable |
C-limitation → N-limitation | High (transient peak) | Moderate | Low (mutants only) |
Methanol → Homoserine | High and sustained | High | 3.8 mg/mL |
OMH biosynthesis is tightly regulated at transcriptional and allosteric levels. In Escherichia coli, the metJ gene encodes a repressor protein that binds SAM cofactor and silences the met regulon, including metA (homoserine O-succinyltransferase) and metL (homoserine dehydrogenase II). Deletion of metJ derepresses these genes, elevating homoserine and its derivatives [6] [8]. Similarly, metI (methionine transporter) knockout prevents methionine uptake, further increasing intracellular homoserine availability for methylation. Engineered E. coli ΔmetJ ΔmetI overexpressing feedback-resistant metAfbr (homoserine O-succinyltransferase) and thrAfbr (aspartate kinase I) produces 9.31 g/L O-succinyl-L-homoserine, a homolog of OMH, demonstrating the potential for deregulated flux [8]. In Streptomyces, the metM-metO operon escapes classical repression, allowing constitutive homoserine utilization under sulfur limitation [1]. Fungal regulation involves MET2 transcriptional control by sulfur availability; Candida albicans MET2 knockout strains become methionine auxotrophs, confirming its essential role in homoserine activation [10].
Table 3: Genetic Modifications for Enhanced Homoserine Derivative Production
Strain | Genetic Modification | Target Pathway | Output |
---|---|---|---|
E. coli W3110 ΔmetJ ΔmetI | metB deletion + metL overexpression | Homoserine accumulation | 7.30 g/L OSH* |
E. coli ΔmetJ ΔmetI ΔmetB | metAfbr + thrAfbr + yjeH (exporter) | Deregulated succinylation | 9.31 g/L OSH* |
Protaminobacter ruber mutants | Undefined (spontaneous) | Homoserine pool expansion | 3.8 mg/mL OMH |
*OSH = O-succinyl-L-homoserine (structurally analogous to OMH) [8]
Compounds Mentioned
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